6-(4-bromophenyl)pyrimidine-2,4(1H,3H)-dione
Overview
Description
Pyrimidine derivatives are important substances in the synthesis of various active molecules that are extensively used in the intermediate skeleton of agrochemicals . They have attracted attention due to their extensive biological activities, including antiviral, antibacterial, antifungal, and insecticidal activities .
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves the condensation of certain precursors . For example, target compounds can be prepared via condensation of 2,4,6(1H,3H,5H)-pyrimidinetrione with equimolar amounts of aromatic aldehydes .Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be elucidated using various spectroscopic techniques, including IR, electronic, PMR, and 13C NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions. For instance, they can be used in the development of novel and promising fungicides .Physical and Chemical Properties Analysis
Pyrimidine derivatives are often high melting colorless or colored compounds that are stable during storage, soluble in EtOH, DMSO, and CHCl3, and slightly soluble in H2O and C6H6 .Scientific Research Applications
Medicinal Chemistry and Pharmaceutical Applications
Pyrimidine derivatives are pivotal in medicinal and pharmaceutical industries due to their extensive applicability and bioavailability. The synthesis of pyrimidine derivatives, including those with bromophenyl groups, is often achieved through one-pot multicomponent reactions using various catalysts. These compounds exhibit a range of pharmacological effects, such as anti-inflammatory, antibacterial, antiviral, antifungal, and antitumor activities. Their structural diversity allows for the exploration of novel therapeutic agents (Parmar et al., 2023).
Optoelectronic Materials
The integration of pyrimidine and similar heterocyclic scaffolds into π-extended conjugated systems has shown significant value in creating novel optoelectronic materials. Pyrimidine derivatives have been applied in electronic devices, luminescent elements, and photoelectric conversion elements due to their unique electronic properties. This highlights the potential of 6-(4-bromophenyl)pyrimidine-2,4(1H,3H)-dione in the development of materials for optoelectronics (Lipunova et al., 2018).
Structure-Activity Relationships (SAR)
Understanding the SAR of pyrimidine derivatives is crucial for designing compounds with desired biological activities. Studies have detailed the influence of substituents on the pyrimidine nucleus on biological activities, providing insights into designing new biologically active compounds. This suggests that modifications to the pyrimidine core, such as the addition of a 4-bromophenyl group, could be strategically utilized to enhance the pharmacological profile of these derivatives (Natarajan et al., 2022).
Anticancer Research
Pyrimidine derivatives have shown significant potential as anticancer agents. The structural flexibility of these compounds allows for the targeting of various cancer-related pathways and mechanisms. The exploration of pyrimidine-based scaffolds in anticancer research underlines the potential of this compound in contributing to the development of new anticancer therapies (Kaur et al., 2014).
Environmental and Analytical Chemistry
While not directly related to this compound, the study of pyrimidine derivatives in environmental and analytical chemistry showcases the diverse applications of these compounds. They can serve as probes or markers in environmental analysis, contributing to the detection and monitoring of various substances (Koch & Sures, 2018).
Mechanism of Action
Target of Action
Similar pyrimidine derivatives have been found to inhibit cyclin-dependent kinase 2 (cdk2), a protein kinase that plays a crucial role in cell cycle progression .
Mode of Action
Related pyrimidine derivatives have been shown to inhibit cdk2, leading to alterations in cell cycle progression .
Biochemical Pathways
Inhibition of cdk2, as seen with similar compounds, can affect cell cycle progression and induce apoptosis .
Pharmacokinetics
In silico admet studies of related compounds have shown suitable pharmacokinetic properties .
Result of Action
Similar compounds have been shown to exert significant alterations in cell cycle progression and induce apoptosis within cells .
Future Directions
Biochemical Analysis
Biochemical Properties
6-(4-bromophenyl)pyrimidine-2,4(1H,3H)-dione plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . The interaction between this compound and CDKs involves binding to the active site of the enzyme, thereby preventing substrate phosphorylation and subsequent cell cycle progression .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound has been observed to induce apoptosis and inhibit proliferation by disrupting the CDK-mediated signaling pathways . Additionally, it affects gene expression by altering the transcriptional activity of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of CDKs, leading to enzyme inhibition. This binding interaction is facilitated by hydrogen bonding and hydrophobic interactions between the compound and specific amino acid residues in the enzyme’s active site . Furthermore, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under physiological conditions for extended periods, allowing for sustained inhibition of CDKs and prolonged anti-proliferative effects . Degradation products may form over time, potentially altering its efficacy and safety profile .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits CDK activity and suppresses tumor growth without significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can influence metabolic flux and alter the levels of key metabolites involved in cellular processes . Additionally, the compound may interact with cofactors such as NADPH, which are essential for its biotransformation .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, it has been shown to interact with ATP-binding cassette (ABC) transporters, which facilitate its efflux from cells . This interaction affects the compound’s localization and accumulation within tissues, influencing its therapeutic efficacy and toxicity profile .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with CDKs and other regulatory proteins . Additionally, post-translational modifications such as phosphorylation may direct the compound to specific cellular compartments, enhancing its efficacy in targeting key signaling pathways .
Properties
IUPAC Name |
6-(4-bromophenyl)-1H-pyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O2/c11-7-3-1-6(2-4-7)8-5-9(14)13-10(15)12-8/h1-5H,(H2,12,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZLHYVBZXVJFOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)NC(=O)N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501257906 | |
Record name | 6-(4-Bromophenyl)-2,4(1H,3H)-pyrimidinedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501257906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33166-95-9 | |
Record name | 6-(4-Bromophenyl)-2,4(1H,3H)-pyrimidinedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33166-95-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-(4-Bromophenyl)-2,4(1H,3H)-pyrimidinedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501257906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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